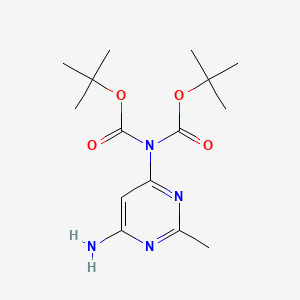

1-(4-chlorophenyl)-N-methoxyethanimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its derivatives, often involves regiospecific reactions. These processes highlight the importance of precise structural determination, which in some cases, can only be unambiguously determined through single-crystal X-ray analysis due to the complexity of the regioisomer formation (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations provide insights into the molecular structure and spectroscopic data. For instance, detailed DFT (Density Functional Theory) calculations with various basis sets offer precise information on geometry optimization, vibrational spectra, and molecular parameters like bond lengths and angles. These studies also explore molecular electrostatic potential (MEP), HOMO - LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analyses, and intramolecular charge transfer using natural bond orbital (NBO) analysis (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Palladium-catalyzed amination of aryl halides is a key reaction in the synthesis of compounds involving 4-chlorophenyl groups. This method highlights the versatility of such compounds in undergoing replacement reactions, where halogen atoms can be substituted with amino groups to form various amine derivatives. The conditions for these reactions, including the use of sodium tert-butoxide and the replacement of sulfonate by amino groups, are critical for achieving the desired products (Wolfe & Buchwald, 2003).

Applications De Recherche Scientifique

Transport and Luminescence in Naphthyl Phenylamine Model Compounds

Research has shown that compounds similar to "1-(4-chlorophenyl)-N-methoxyethanimine" exhibit significant effects on transport and luminescence properties. For instance, a study on naphthyl phenylamine (NPA) compounds with polar side groups, including chloro substitution, demonstrated variations in hole mobilities correlated with the dipole moments of the compounds. These findings are applicable in the development of organic light-emitting diodes (OLEDs), highlighting the compound's potential in electronic and photonic devices (Tong et al., 2004).

Synthesis and Spectroscopic Studies of Benzimidazole Derivatives

Another research area focuses on the structural and spectroscopic analysis of benzimidazole derivatives, including those with chlorophenyl groups. These studies contribute to understanding the molecular structure, electronic properties, and potential applications in designing novel materials and pharmaceuticals (Saral et al., 2017).

Antimicrobial Evaluation of Schiff Base Moiety

Compounds containing the chlorophenyl moiety have been synthesized and evaluated for their antimicrobial properties. This research indicates potential applications in developing new antimicrobial agents against various pathogens (Kapadiya et al., 2020).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of derivatives, such as "1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene," have been investigated for their application in optical devices. These studies explore the potential of such compounds in enhancing the performance and efficiency of optical and photonic systems (Mostaghni et al., 2022).

Isomorphism and Crystal Structure Analysis

Research on the crystal structures of imidazole-4-imines, including chlorophenyl derivatives, has contributed to a deeper understanding of molecular interactions and stability. Such studies are crucial for material science, especially in designing compounds with specific crystalline properties (Skrzypiec et al., 2012).

Safety And Hazards

This would involve studying the safety and hazards associated with the compound. This could include its toxicity, potential health effects, and precautions that need to be taken when handling it.

Orientations Futures

This would involve discussing potential future research directions. This could include potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its side effects.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-methoxyethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJNNRDIXWZGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90706488 |

Source

|

| Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-methoxyethanimine | |

CAS RN |

1219940-12-1 |

Source

|

| Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)